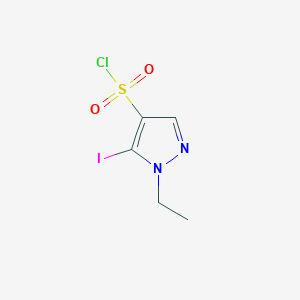![molecular formula C10H15N3O B12224263 4-cyclopropyl-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12224263.png)
4-cyclopropyl-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring, a cyclopropyl group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The cyclopropyl group and the oxolane moiety can be introduced through various synthetic strategies, including the use of cyclopropyl-containing starting materials and oxolane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of appropriate solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the oxolane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-cyclopropyl-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group and oxolane moiety may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
4-cyclopropyl-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole is unique due to the presence of both the cyclopropyl group and the oxolane moiety, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-cyclopropyl-1-(oxolan-2-ylmethyl)triazole |
InChI |
InChI=1S/C10H15N3O/c1-2-9(14-5-1)6-13-7-10(11-12-13)8-3-4-8/h7-9H,1-6H2 |
InChI Key |
JGQUNSLGYIXDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzylsulfanyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12224181.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12224192.png)

![N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12224197.png)
amine](/img/structure/B12224200.png)
![5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12224201.png)
![2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)-](/img/structure/B12224203.png)
![4-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methoxy]benzaldehyde](/img/structure/B12224213.png)
![2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B12224219.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12224223.png)

![2-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B12224229.png)


